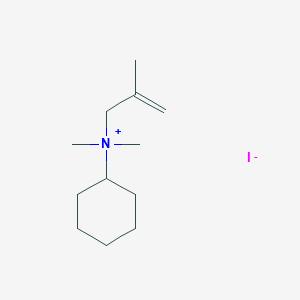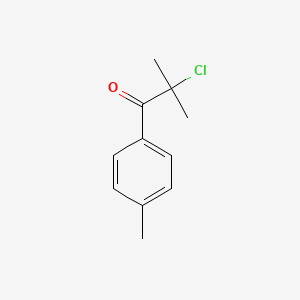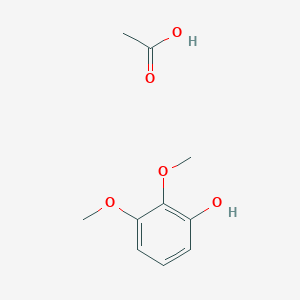
Acetic acid;2,3-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; 2,3-dimethoxyphenol is an organic compound that belongs to the class of phenolic acids Phenolic acids are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 2,3-dimethoxyphenol can be achieved through several methods. One common method involves the esterification of phenolic compounds. For instance, the Fries rearrangement and the Bamberger rearrangement are notable synthetic routes for phenols . Additionally, hydrolysis of phenolic esters or ethers and reduction of quinones are other methods used in the laboratory .
Industrial Production Methods: Industrial production of acetic acid typically involves the carbonylation of methanol. The process includes three main steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide then reacts with carbon monoxide to produce acetyl iodide.
- Finally, acetyl iodide is hydrolyzed to yield acetic acid .
Chemical Reactions Analysis
Types of Reactions: Acetic acid; 2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated phenols and ethers
Scientific Research Applications
Acetic acid; 2,3-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of acetic acid; 2,3-dimethoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: It modulates the activity of antioxidant enzymes and inhibits the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2,6-Dimethoxyphenol: A phenolic compound with two methoxy groups attached to the benzene ring.
Acetophenone: A phenolic compound with a ketone group attached to the benzene ring
Comparison:
Uniqueness: Acetic acid; 2,3-dimethoxyphenol is unique due to the presence of both acetic acid and dimethoxyphenol moieties, which confer distinct chemical properties and reactivity.
Chemical Properties: Compared to phenol, acetic acid; 2,3-dimethoxyphenol has enhanced antioxidant properties due to the presence of methoxy groups.
Applications: While phenol and acetophenone are widely used in the chemical industry, acetic acid; 2,3-dimethoxyphenol has specific applications in medicinal chemistry and industrial processes
Properties
CAS No. |
61599-20-0 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
acetic acid;2,3-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3.C2H4O2/c1-10-7-5-3-4-6(9)8(7)11-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI Key |
NXSMKJXSHNZCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=CC(=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


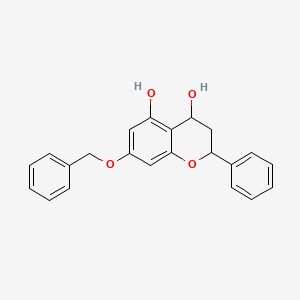
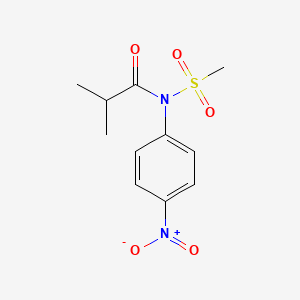

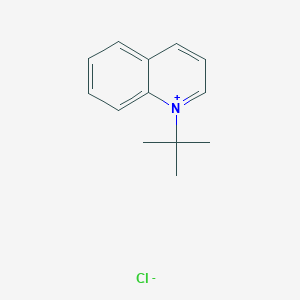
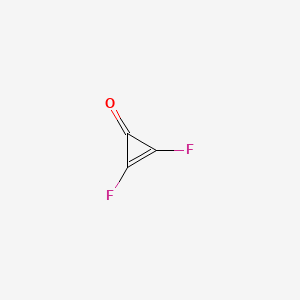

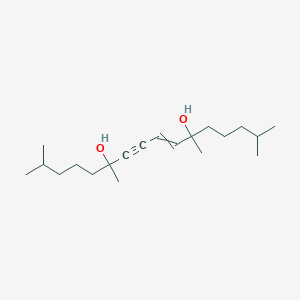

![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
